3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol
Description
3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophen-3-ol (thiolan-3-ol) core substituted at the 3-position with a 4-(2-methylpropyl)phenyl group.
Properties
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS/c1-11(2)9-12-3-5-13(6-4-12)14(15)7-8-16-10-14/h3-6,11,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTLUIQGEBPUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to achieve the desired product. The reaction conditions may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistent quality and high yield. The industrial production methods often involve continuous flow reactors, automated systems, and stringent quality control measures to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques to ensure their purity and suitability for further applications.
Scientific Research Applications
3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies related to cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed molecular mechanisms are studied using advanced techniques such as molecular docking, spectroscopy, and biochemical assays.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Compounds for Comparison:
Fenpropimorph (4-(3-(4-(1,1-dimethylethyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine): A morpholine derivative with a tert-butyl-substituted phenyl group.
Triazole Derivatives (e.g., 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles): Sulfur-containing triazoles with aromatic substituents.
Comparative Analysis:
- Ring Systems : The thiolan ring (tetrahydrothiophene) in the target compound differs from fenpropimorph’s morpholine ring by replacing oxygen with sulfur. Sulfur’s larger atomic radius and lower electronegativity may enhance membrane permeability but reduce metabolic stability compared to oxygen analogs.
Physicochemical Properties
Hypothetical data based on structural analogs:
- The thiolan-3-ol core likely reduces water solubility compared to triazoles but enhances it relative to fenpropimorph due to the hydroxyl group’s polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
